

# Application Note: Identification of DNA-PK Targets Using TMT-based Quantitative Proteomics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DNA-PK Substrate

Cat. No.: B12372178

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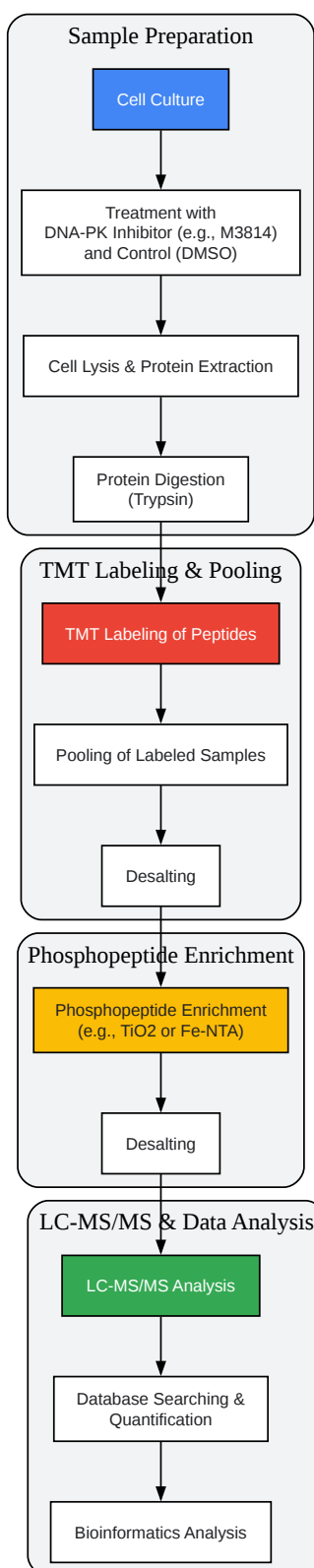
## Introduction

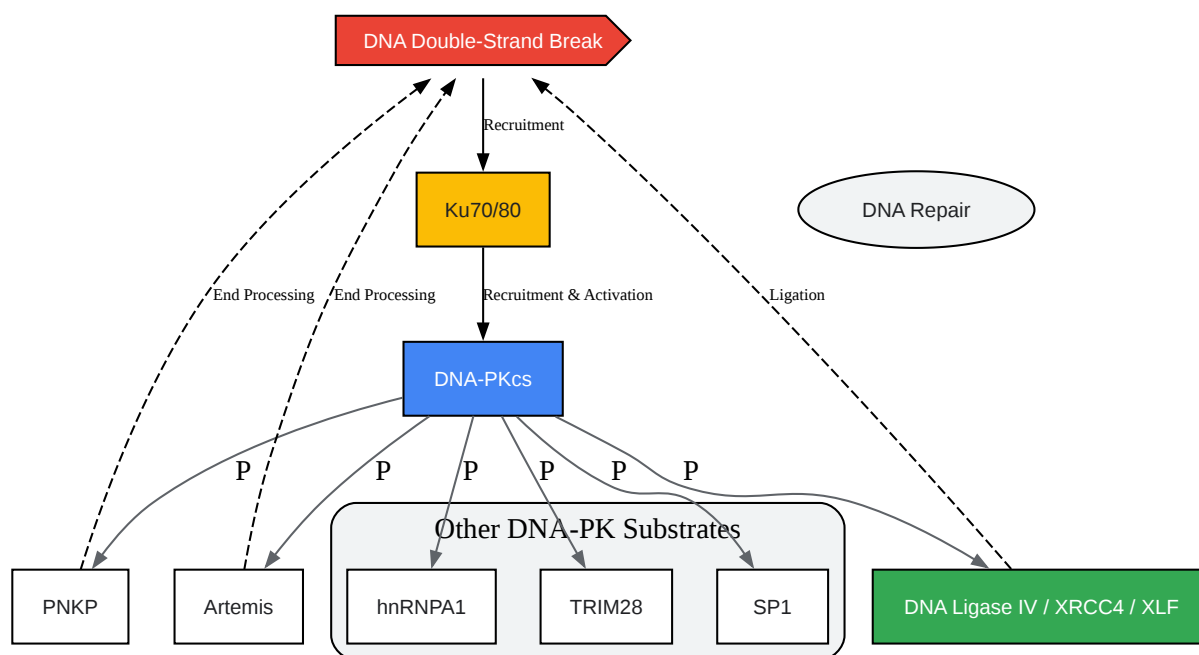
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Its central role in maintaining genomic integrity makes it a compelling target for cancer therapeutics, as its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy.[4][5] To fully understand the biological functions of DNA-PK and to develop novel therapeutic strategies, it is essential to identify its downstream substrates and signaling pathways.

Tandem Mass Tag (TMT)-based quantitative proteomics has emerged as a powerful, high-throughput method for identifying and quantifying thousands of proteins and their post-translational modifications, such as phosphorylation, from multiple samples in a single experiment.[6][7][8] This application note provides a detailed protocol for utilizing TMT-based quantitative phosphoproteomics to identify novel substrates of DNA-PK in a cellular context, offering valuable insights for both basic research and drug development.

## Experimental Workflow

The overall experimental workflow for identifying DNA-PK targets using TMT-based phosphoproteomics is depicted below. The process involves treating cells with a DNA-PK inhibitor, followed by protein extraction, digestion, and labeling of the resulting peptides with TMT reagents. Phosphopeptides are then enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of phosphopeptides between different treatment conditions is determined by the reporter ions generated during MS/MS fragmentation.





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